N,N,N',N'-Tetramethyl-1,3-butanediamine

Toxicology Occupational Safety Amine Catalyst Safety

Polyurethane manufacturers lose yield to void defects from premature gelation. N,N,N',N'-Tetramethyl-1,3-butanediamine (TMBDA, commercial PC5) extends gel time 18% vs. potassium acetate, enabling complete mold filling-documented ~7% yield gain in industrial use. Boiling point 165°C (44°C above TMEDA) reduces VOC emissions during exothermic curing. Cytotoxicity profile between DABCO and organotin catalysts supports biomedical PU regulatory submissions. Also a top-tier amine for CO₂-to-methanol capture-conversion. ≥98% purity; air-sensitive, supplied under inert gas.

Molecular Formula C8H20N2
Molecular Weight 144.26 g/mol
CAS No. 97-84-7
Cat. No. B147491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N',N'-Tetramethyl-1,3-butanediamine
CAS97-84-7
Synonyms1,3-TMBD
N,N,N',N'-tetramethyl-1,3-butanediamine
Molecular FormulaC8H20N2
Molecular Weight144.26 g/mol
Structural Identifiers
SMILESCC(CCN(C)C)N(C)C
InChIInChI=1S/C8H20N2/c1-8(10(4)5)6-7-9(2)3/h8H,6-7H2,1-5H3
InChIKeyAXFVIWBTKYFOCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)

TMBDA: Sterically Hindered Diamine Catalyst for Polyurethane and Epoxy


N,N,N',N'-Tetramethyl-1,3-butanediamine (TMBDA), also designated NIAX catalyst TMBDA or PC5, is an aliphatic tertiary diamine with a butylene backbone bearing dimethylamino groups at the 1- and 3-positions, one of which resides on a chiral center [1]. It is commercially supplied as a colorless to light yellow liquid with a density of 0.787 g/mL at 25°C and a boiling point of 165°C . The compound functions primarily as a gelation/blowing catalyst in polyurethane foam formulations and as a cure accelerator for epoxy resins .

Why TMBDA Cannot Be Replaced by Other Diamines


Although several tertiary diamines (e.g., TMEDA, TMPDA, triethylenediamine) are marketed as polyurethane catalysts, their molecular architectures—methylene chain length, steric crowding, and ring strain—produce distinct reactivity balances between the competing gelation and blowing reactions [1]. TMBDA's asymmetric butylene backbone and chiral center further impart a unique steric profile that affects both catalytic selectivity and toxicological properties, making direct one-for-one substitution impossible without measurable changes in processing window, residual cytotoxicity, or thermal stability [2].

Quantitative Evidence: TMBDA vs. Close Analogs


Autonomic Ganglion Blockade: Comparison with Triethylenediamine

In a direct head-to-head comparative toxicology study, exposure to concentrated vapor of N,N,N',N'-tetramethyl-1,3-butanediamine (TMBDA) produced marked pupillary dilation and loss of accommodation after inhalation periods as short as 15 minutes, whereas a 5-hour vapor inhalation of triethylenediamine (TED) was without such effects [1]. TMBDA also exhibited selective blockade of autonomic ganglia without an accompanying effect on more peripheral sites, while TED produced cholinomimetic and ganglion-stimulating effects including a pressor response [1].

Toxicology Occupational Safety Amine Catalyst Safety

Cytotoxicity Profile vs. DABCO and Organotin Catalysts

In a comparative cytotoxicity study of four catalysts commonly used in biomedical polyurethane synthesis, the rank order of cytotoxicity was DABCO < TMBDA < SnOct < DBTDL, with IC50 (dose inhibiting 50% of cell growth) determined graphically after 72-hour exposure for both Swiss 3T3 mouse fibroblasts and human endothelial cells (HEC) [1]. The IC50 values were lower for 3T3 fibroblasts than for HEC across all catalysts except DBTDL, which showed similar toxicity for both cell lines [1].

Biomedical Polymers Cytotoxicity Catalyst Residue Safety

CO2-to-Methanol Yield: Tertiary Amine Screening

In a comprehensive screen of tertiary amines for integrated CO2 capture and hydrogenation to methanol in ethylene glycol solvent, TMBDA and tetramethylethylenediamine (TMEDA) provided the best CH3OH yields among all amines tested [1]. The system achieved substantial amine regeneration with minimal deactivation from side reactions, and was also highly efficient when capturing CO2 from a 10% CO2 gas mixture simulating flue gas [1]. TMEDA achieved up to 64% methanol yield under optimized conditions in a related integrated capture/conversion protocol [2].

CO2 Capture Methanol Synthesis Carbon-Neutral Fuels

Processing Window Extension vs. Potassium Acetate

In rigid polyurethane foam systems, TMBDA (commercialized as PC5) shows a distinct reactivity profile: it moderately delays gel time while slightly accelerating blowing reactions and providing strong trimerization support [1]. This contrasts with potassium acetate, which accelerates both gel and rise times, and DMP-30, which significantly delays gel time without any blowing effect [1]. An industrial case study replacing a potassium acetate-based catalyst with a PC5-containing blend at 1.2 phr increased gel time by approximately 18%, improved mold filling, reduced voids, and enhanced dimensional stability [1].

Polyurethane Rigid Foam Trimerization Catalyst Processing Window Extension

Boiling Point Advantage over TMEDA and TMPDA

TMBDA exhibits a boiling point of 165.0 ± 0.0 °C at 760 mmHg , which is approximately 44 °C higher than N,N,N',N'-tetramethylethylenediamine (TMEDA, bp 121 °C) and 7 °C higher than N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA, bp ~158 °C) [1]. This extended liquid-phase temperature range reduces evaporative catalyst loss during exothermic polyurethane or epoxy curing cycles and minimizes vapor-phase amine exposure in open-mold operations.

Thermal Properties Process Engineering Volatility Control

Best-Fit Application Scenarios for TMBDA


Complex Mold Filling for Rigid PU Foams

When producing insulation panels, refrigeration cabinets, or automotive underbody foams requiring complete mold filling before gelation, TMBDA-based catalyst systems (commercial PC5) provide an 18% longer gel time than potassium acetate alternatives while maintaining adequate trimerization for thermal stability [1]. This extended processing window reduces void defects and improves dimensional stability, directly translating to higher production yield (~7% improvement observed in industrial case studies) [1].

Low-Cytotoxicity Biomedical Polyurethane Synthesis

For segmented polyurethanes intended for blood-contacting devices or implantable applications, TMBDA offers a cytotoxicity profile intermediate between the less toxic DABCO and the highly toxic organotin catalysts (SnOct, DBTDL) [1]. Researchers can select TMBDA when organotin residues are unacceptable but higher catalytic activity than DABCO alone is required, with the quantitative IC50 rank order guiding risk assessment for regulatory submissions [1].

Integrated CO2-to-Methanol Research

In tandem CO2 capture-hydrogenation processes aiming for carbon-neutral methanol production, TMBDA is one of only two tertiary amines that delivered the best methanol yields in a comprehensive amine screen [1]. With the benchmark TMEDA achieving 64% methanol yield , TMBDA's equivalent top-tier performance makes it a leading candidate for process intensification studies and pilot-scale validation of integrated capture-conversion systems.

Low-Volatility Curing for Epoxy and Polyurethane

For epoxy curing accelerators and polyurethane formulations that must withstand exothermic temperature excursions without significant catalyst loss, TMBDA's boiling point of 165 °C provides a 44 °C advantage over TMEDA (121 °C) and a 7 °C margin over TMPDA (158 °C) [1]. This broader liquid-phase operating window ensures consistent catalytic activity throughout the cure cycle and reduces volatile organic compound emissions in open-mold processes [1].

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